Orthogonal Reactivity for Tandem, One-Pot Sequential Functionalization versus Non-Vinyl and 5‑Vinyl Analogs
2-Chloro-4-ethenylpyrimidine uniquely enables a one-pot, two-step diversification sequence. Its C4-vinyl group undergoes conjugate addition with N-, O-, S-, and C-centered nucleophiles, while the C2-chlorine remains intact for a subsequent nucleophilic displacement. This orthogonal reactivity allows for the assembly of 2,4-disubstituted pyrimidines without intermediate isolation [1]. In contrast, the non-vinyl analog 2-chloropyrimidine lacks the capacity for conjugate addition, and the 5‑vinyl regioisomer (2‑chloro‑5‑vinylpyrimidine) exhibits different electronic and steric properties that preclude this specific tandem sequence.
| Evidence Dimension | Tandem Conjugate Addition/SNAr Capability |
|---|---|
| Target Compound Data | Capable of one-pot conjugate addition followed by SNAr displacement. |
| Comparator Or Baseline | 2-Chloropyrimidine (CAS 1722-12-9) and 2-Chloro-5-vinylpyrimidine (CAS 131467-06-6) |
| Quantified Difference | Qualitative demonstration of orthogonal reactivity unique to 2,4-substitution pattern. |
| Conditions | Reported one-pot procedure involves conjugate addition of nucleophiles (amines, alcohols, thiols) to the C4-vinyl group, followed by in situ treatment with N-methylpiperazine to displace the C2-chlorine. |
Why This Matters
This orthogonal, tandem reactivity simplifies the synthesis of diverse 2,4‑disubstituted pyrimidine libraries, reducing step count and purification burden, a key advantage for medicinal chemistry and chemical biology applications.
- [1] Klen, E.; Raux, E.; Blake, A.; Saczewski, J.; Strekowski, L. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. *Molecules* **2010**, *15*, 1973-1984. View Source
